molecular formula C27H41NO3 B1663649 Peimisine CAS No. 19773-24-1

Peimisine

Cat. No.: B1663649
CAS No.: 19773-24-1
M. Wt: 427.6 g/mol
InChI Key: KYELXPJVGNZIGC-GKFGJCLESA-N
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Mechanism of Action

Target of Action

Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor . It has been identified to interact with several targets, including SRC, ADRB2, MMP2, and NOS3 .

Mode of Action

This compound interacts with its targets to exert various effects. For instance, it suppresses the Jak-Stat activation, which is a crucial pathway involved in inflammatory responses . By downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3, this compound can affect macrophage polarization and the Th17/Treg cell balance .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Jak-Stat signaling pathway, which plays a significant role in immune response and cell growth . Additionally, it’s involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) and Mevalonate (MVA) pathways, which are crucial for the biosynthesis of isopentenyl diphosphate (IPP), a key precursor for steroidal alkaloids .

Pharmacokinetics

This compound exhibits slow distribution and elimination from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . It’s found that the drug levels in male rats were significantly higher than in female counterparts after oral administration . The major elimination route of this compound in male rats is urine excretion .

Result of Action

This compound shows anti-tumor, anti-inflammatory, and antihypertensive activities . It can induce apoptosis and be used in cough and asthma research . In the context of colitis, this compound treatment can reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage .

Biochemical Analysis

Biochemical Properties

Peimisine interacts with various enzymes and proteins. It acts as an antagonist for muscarinic M receptors and an inhibitor for angiotensin converting enzyme (ACE) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage . This compound treatment also decreases the levels of MCP-1, IL-1β, IL-6, IFN-γ, TNF-α and affects macrophage polarization and Th17/Treg cell balance .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the Jak–Stat signaling pathway, which plays a crucial role in immune response and cell growth . This compound also suppresses macrophage M1 polarization, maintains the Th17/Treg cell balance, and reduces sustained inflammatory cytokines-related inflammatory injury .

Temporal Effects in Laboratory Settings

This compound was found to be slowly distributed and eliminated from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . There were gender differences in the pharmacokinetic parameters of AUC 0−t, AUC 0−∞ among a single dose of 0.26, 1.3, 6.5 mg/kg .

Transport and Distribution

This compound is slowly distributed and eliminated from rat plasma . Drug blood and tissue levels in male rats were significantly higher than the female counterparts after oral administration . Both the males and the females showed high drug levels in spleen, kidney, lung, liver, and heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ebeiensine can be synthesized through various chemical reactions involving the extraction of alkaloids from Fritillaria species. The process typically involves:

Industrial Production Methods

Industrial production of Ebeiensine involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ebeiensine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Ebeiensine, as well as substituted compounds with different functional groups .

Scientific Research Applications

Ebeiensine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ebeiensine

Ebeiensine is unique due to its dual action as a muscarinic M receptor antagonist and angiotensin-converting enzyme inhibitor. This dual mechanism contributes to its broad spectrum of pharmacological activities, making it a valuable compound in scientific research and potential therapeutic applications .

Biological Activity

Peimisine, a steroidal alkaloid primarily derived from the Fritillaria species, has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a steroidal alkaloid, characterized by a complex ring structure that contributes to its biological activity. Its chemical formula is C27H37NC_{27}H_{37}N, and it exhibits a molecular weight of approximately 405.6 g/mol. The structural features of this compound facilitate various interactions within biological systems, influencing its pharmacological properties.

Pharmacological Activities

This compound has been studied for several pharmacological effects, including:

  • Antitussive Activity : this compound has been shown to possess significant antitussive (cough-suppressing) effects. Research indicates that it can effectively reduce cough reflex in animal models, making it a candidate for treating respiratory conditions .
  • Expectorant Effects : Alongside its antitussive properties, this compound also functions as an expectorant. This dual action aids in alleviating symptoms associated with respiratory infections by promoting mucus clearance .
  • Neuroprotective Effects : Recent studies suggest that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Modulation of Neurotransmitter Systems : this compound may influence neurotransmitter levels, particularly in the central nervous system, contributing to its neuroprotective effects.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular integrity and function .

Developmental Toxicity Evaluation

A study evaluated the developmental toxicity of this compound using embryonic stem cell (ESC) models. The findings indicated that while this compound exhibited some toxicity at higher concentrations, lower doses did not adversely affect embryonic development. This suggests a dose-dependent relationship that warrants further investigation into safe therapeutic levels .

Production by Endophytic Fungi

Research on the production of this compound by endophytic fungi isolated from Fritillaria species highlights its biosynthetic pathways. The endophytic fungus Fusarium sp. was found to produce this compound under specific cultivation conditions, indicating potential for biotechnological applications in sustainable production methods .

Data Table: Summary of Biological Activities

Biological ActivityEffectStudy Reference
AntitussiveSignificant reduction in cough reflex
ExpectorantPromotes mucus clearance
NeuroprotectiveProtects against oxidative stress
Developmental ToxicityDose-dependent toxicity observed

Properties

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELXPJVGNZIGC-GKFGJCLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930647
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19773-24-1, 139893-27-9
Record name Peimisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebeiensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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